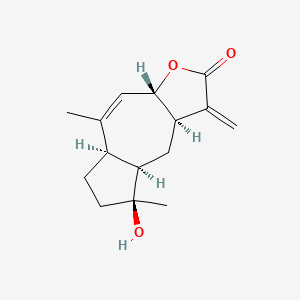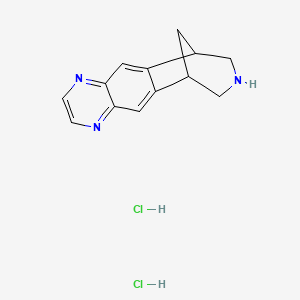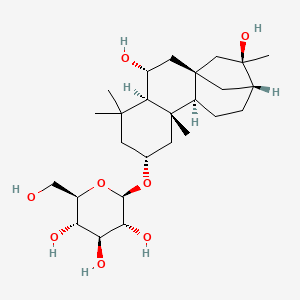
4-Epiisoinuviscolid
Übersicht
Beschreibung
4-epiisoinuviscolide is a sesquiterpene lactone that is 3a,4,4a,5,6,7,7a,9a-octahydroazuleno[6,5-b]furan-2(3H)-one substituted by a hydroxy group at position 5, methyl groups at positions 5 and 8 and a methylidene group at position 3 (the 3aR,4aR,5S,7aR,9aS stereoisomer). It has been isolated from the aerial parts of Inula hupehensis. It has a role as a metabolite, an anti-inflammatory agent and a plant metabolite. It is a gamma-lactone, an organic heterotricyclic compound, a sesquiterpene lactone and a tertiary alcohol.
4-Epiisoinuviscolide is a natural product found in Asteraceae, Dittrichia graveolens, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Entzündungshemmendes Mittel
“4-Epiisoinuviscolid” wurde als entzündungshemmendes Mittel {svg_1} identifiziert. Dies bedeutet, dass es das Potenzial hat, Entzündungen im Körper zu reduzieren, was ein Schlüsselfaktor bei vielen Gesundheitszuständen ist. Entzündung ist die natürliche Reaktion des Körpers auf Verletzungen oder Krankheiten, aber wenn sie chronisch wird, kann sie zu verschiedenen Krankheiten wie Arthritis, Herzkrankheiten und Krebs führen. Daher sind Substanzen mit entzündungshemmenden Eigenschaften wie “this compound” von großem Interesse in der Medizin und Pharmazie.
Wirkmechanismus
Target of Action:
4-Epiisoinuviscolide is a sesquiterpene lactone isolated from the aerial parts of Inula hupehensis. Its chemical structure includes a hydroxy group at position 5, methyl groups at positions 5 and 8, and a methylidene group at position 3 (specifically, the 3aR,4aR,5S,7aR,9aS stereoisomer) . .
Biochemische Analyse
Biochemical Properties
4-Epiisoinuviscolide plays a significant role in biochemical reactions, particularly as an anti-inflammatory agent . It interacts with various enzymes and proteins involved in inflammatory pathways. For instance, it has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are crucial in the synthesis of pro-inflammatory prostaglandins . Additionally, 4-Epiisoinuviscolide interacts with nuclear factor-kappa B (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival . By inhibiting NF-κB, 4-Epiisoinuviscolide reduces the expression of inflammatory cytokines and mediators .
Cellular Effects
4-Epiisoinuviscolide exerts various effects on different cell types and cellular processes. In immune cells, it modulates the production of cytokines and chemokines, thereby influencing the inflammatory response . In cancer cells, 4-Epiisoinuviscolide has been observed to induce apoptosis and inhibit cell proliferation . This compound also affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a role in cell growth, differentiation, and apoptosis . Furthermore, 4-Epiisoinuviscolide influences gene expression by modulating transcription factors and epigenetic markers .
Molecular Mechanism
The molecular mechanism of 4-Epiisoinuviscolide involves several key interactions at the molecular level. It binds to the active sites of COX enzymes, leading to their inhibition and subsequent reduction in prostaglandin synthesis . Additionally, 4-Epiisoinuviscolide interacts with the DNA-binding domain of NF-κB, preventing its translocation to the nucleus and inhibiting the transcription of pro-inflammatory genes . This compound also affects the activity of various kinases, such as MAPKs, by binding to their regulatory domains and modulating their phosphorylation status . These interactions collectively contribute to the anti-inflammatory and anticancer effects of 4-Epiisoinuviscolide .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Epiisoinuviscolide have been studied over different time periods. It has been observed that the compound remains stable under standard storage conditions, with minimal degradation over time . In in vitro studies, the anti-inflammatory effects of 4-Epiisoinuviscolide are evident within hours of treatment and can persist for several days . Long-term studies in animal models have shown that repeated administration of 4-Epiisoinuviscolide does not lead to significant accumulation or toxicity .
Dosage Effects in Animal Models
The effects of 4-Epiisoinuviscolide vary with different dosages in animal models. At low doses, the compound exhibits potent anti-inflammatory and anticancer activities without significant adverse effects . At higher doses, some toxic effects, such as hepatotoxicity and nephrotoxicity, have been observed . The threshold dose for these toxic effects varies depending on the animal model and the route of administration . It is crucial to determine the optimal dosage range for therapeutic applications of 4-Epiisoinuviscolide to minimize potential adverse effects .
Metabolic Pathways
4-Epiisoinuviscolide is involved in various metabolic pathways, primarily related to its role as a plant metabolite . It undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes into several hydroxylated and conjugated metabolites . These metabolites are then excreted through the urine and bile . The metabolic pathways of 4-Epiisoinuviscolide also involve interactions with cofactors such as NADPH and glutathione, which facilitate its detoxification and elimination . Additionally, 4-Epiisoinuviscolide can influence metabolic flux by modulating the activity of key enzymes involved in lipid and carbohydrate metabolism .
Transport and Distribution
Within cells and tissues, 4-Epiisoinuviscolide is transported and distributed through various mechanisms. It can diffuse passively across cell membranes due to its lipophilic nature . Additionally, specific transporters and binding proteins facilitate its uptake and distribution within cells . For example, 4-Epiisoinuviscolide can bind to albumin in the bloodstream, enhancing its solubility and transport to target tissues . Once inside cells, the compound can accumulate in specific organelles, such as the endoplasmic reticulum and mitochondria, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of 4-Epiisoinuviscolide is crucial for its activity and function. It has been observed to localize primarily in the cytoplasm and nucleus of cells . In the cytoplasm, 4-Epiisoinuviscolide interacts with various signaling molecules and enzymes, modulating their activity and downstream effects . In the nucleus, it can bind to transcription factors and chromatin, influencing gene expression and epigenetic modifications . The localization of 4-Epiisoinuviscolide is also influenced by post-translational modifications, such as phosphorylation and acetylation, which can affect its targeting to specific cellular compartments .
Eigenschaften
IUPAC Name |
(3aS,5aR,8S,8aR,9aR)-8-hydroxy-5,8-dimethyl-1-methylidene-5a,6,7,8a,9,9a-hexahydro-3aH-azuleno[6,5-b]furan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-8-6-13-11(9(2)14(16)18-13)7-12-10(8)4-5-15(12,3)17/h6,10-13,17H,2,4-5,7H2,1,3H3/t10-,11+,12+,13-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APMKESKZWHNIDJ-PFFFPCNUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(CC3C1CCC3(C)O)C(=C)C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@H]2[C@H](C[C@@H]3[C@H]1CC[C@]3(C)O)C(=C)C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Disodium;5-[3-(2-carboxylato-4-oxochromen-5-yl)oxy-1,1,2,3,3-pentadeuterio-2-hydroxypropoxy]-4-oxochromene-2-carboxylate](/img/structure/B1151772.png)
![(3R)-3-prop-2-ynoxy-1-azabicyclo[2.2.2]octane;hydrochloride](/img/structure/B1151775.png)
![(9S)-9-acetyl-9-amino-7-[(2S,4R,5R)-4,5-dihydroxyoxan-2-yl]oxy-6,11-dihydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1151776.png)


![[(8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 2,2,3,3,3-pentadeuteriopropanoate](/img/structure/B1151787.png)
